molecular formula C13H15NO4 B12847312 (S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione

(S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione

Cat. No.: B12847312
M. Wt: 249.26 g/mol
InChI Key: AXLZMTUJQWSFSF-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione is a chiral compound with a piperidine-2,6-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione is unique due to its specific substitution pattern and chiral nature, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

(3S)-3-hydroxy-1-[(4-methoxyphenyl)methyl]piperidine-2,6-dione

InChI

InChI=1S/C13H15NO4/c1-18-10-4-2-9(3-5-10)8-14-12(16)7-6-11(15)13(14)17/h2-5,11,15H,6-8H2,1H3/t11-/m0/s1

InChI Key

AXLZMTUJQWSFSF-NSHDSACASA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN2C(=O)CC[C@@H](C2=O)O

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CCC(C2=O)O

Origin of Product

United States

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